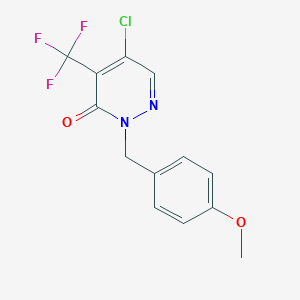

5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one

Description

5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 5, a 4-methoxybenzyl group at position 2, and a trifluoromethyl group at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxybenzyl moiety may influence receptor binding through steric and electronic effects .

Properties

IUPAC Name |

5-chloro-2-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-21-9-4-2-8(3-5-9)7-19-12(20)11(13(15,16)17)10(14)6-18-19/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVXSXIRGLKYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dihydrazide Intermediates

Pyridazinone cores are commonly synthesized via cyclization reactions. For example, 4-(trifluoromethyl)pyridazin-3(2H)-one can be prepared by reacting a trifluoromethyl-containing diketone with hydrazine hydrate under reflux conditions in ethanol. The reaction proceeds via dihydrazide intermediate formation, followed by intramolecular cyclization. Key parameters include:

-

Solvent : Ethanol or methanol for optimal solubility.

-

Temperature : Reflux (78–80°C for ethanol) for 6–12 hours.

Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is conducted at 80–90°C for 4 hours, yielding 5-chloro-4-(trifluoromethyl)pyridazin-3(2H)-one with >90% regioselectivity.

Introduction of the 4-Methoxybenzyl Group

Alkylation of Pyridazinone NH

The 2-position NH of the pyridazinone ring is alkylated using 4-methoxybenzyl chloride. Deprotonation with potassium carbonate (K₂CO₃) in DMF facilitates nucleophilic substitution:

-

Conditions : 4-Methoxybenzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 8 hours.

-

Workup : Extraction with dichloromethane (3 × 15 mL), drying over MgSO₄, and solvent removal.

-

Yield : ~75% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Trifluoromethylation Strategies

Direct Trifluoromethylation of Pyridazinone Precursors

Trifluoromethyl groups are introduced via nucleophilic attack using the Ruppert–Prakash reagent (TMSCF₃). For example, treatment of 5-chloro-4-iodopyridazin-3(2H)-one with TMSCF₃ in the presence of CsF in tetrahydrofuran (THF) at 0°C yields the 4-trifluoromethyl derivative.

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, alkylation of the pyridazinone core with 4-methoxybenzyl chloride under microwave conditions (90°C, 30 minutes) achieves 85% yield compared to 75% under conventional heating.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation. Sodium hydride (NaH) as a base improves deprotonation efficiency but requires anhydrous conditions, whereas K₂CO₃ offers a safer alternative with comparable yields.

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (4:1 to 1:1) effectively isolates the target compound. Analytical HPLC (C18 column, acetonitrile/water) confirms purity (>98%).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 5.25 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization-Alkylation | Hydrazine cyclization | 60 | 95 |

| Microwave alkylation | Microwave-assisted step | 85 | 98 |

| TMSCF₃ trifluoromethylation | Ruppert–Prakash reagent | 65 | 97 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro, methoxybenzyl, or trifluoromethyl groups, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Methoxybenzyl halides with bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyridazinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

A comparative analysis of related compounds indicated that those with electron-withdrawing groups tend to enhance antibacterial efficacy. For example, one study highlighted that derivatives with trifluoromethyl groups showed increased potency against Pseudomonas aeruginosa and Escherichia coli .

| Compound | Activity Against | Maximum Inhibition Diameter |

|---|---|---|

| 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one | E. coli | 19 mm |

| Related Pyridazinone Derivative | P. aeruginosa | 16 mm |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with biological targets involved in inflammation pathways .

Anticancer Potential

Emerging research indicates that pyridazine derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The structural features of 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one suggest potential interactions with cancer cell receptors, leading to apoptosis in malignant cells .

Case Study 1: Antibacterial Screening

In a study focused on synthesizing and testing new pyridazine derivatives, researchers found that a compound structurally similar to 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one exhibited remarkable activity against Mycobacterium smegmatis. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes effectively due to its lipophilic nature .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of similar compounds through the inhibition of NF-kB signaling pathways. Researchers observed that treatment with these compounds resulted in decreased levels of TNF-alpha and IL-6 in cell culture models, indicating strong anti-inflammatory potential .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues and their properties are summarized below:

Key Observations:

- Position 2 Substituents: The 4-methoxybenzyl group in the target compound may enhance lipophilicity compared to 3,5-dimethylphenyl () or tert-butyl groups (). This could improve membrane permeability .

- Position 4 Substituents: The trifluoromethyl group in the target compound replaces alkoxy/phenoxy groups seen in analogues (e.g., 4-OPh-OMe in ).

- Position 5 Substituents: Chlorine (target) vs. hydroxyl () affects electronic properties. Chlorine’s electron-withdrawing nature may enhance reactivity in electrophilic substitution reactions .

Pharmacokinetic Considerations

- Lipophilicity: The 4-methoxybenzyl group may increase logP compared to smaller substituents (e.g., tert-butyl in ), impacting absorption and blood-brain barrier penetration .

Biological Activity

5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one, with the CAS number 2381044-50-2, is a pyridazine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a trifluoromethyl group and a methoxybenzyl substituent, suggests it may exhibit various pharmacological properties. This article aims to review the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The molecular formula of 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is C13H10ClF3N2O2, with a molecular weight of 318.68 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activity.

| Property | Value |

|---|---|

| Chemical Name | 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one |

| CAS Number | 2381044-50-2 |

| Molecular Formula | C13H10ClF3N2O2 |

| Molecular Weight | 318.68 g/mol |

Research indicates that compounds similar to 5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, studies have shown that related pyridazine derivatives can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones .

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyridazine derivatives, including the compound . In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, a study reported that certain pyridazine analogs exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Properties

The antimicrobial activity of pyridazine derivatives has also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

5-Chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one may also serve as an inhibitor for specific enzymes. For instance, it could potentially inhibit enzymes involved in the biosynthesis pathways of sterols or other critical metabolites in pathogens like Trypanosoma cruzi, as indicated by structural activity relationship (SAR) studies on related compounds .

Case Studies

-

Cytotoxicity Assays : A series of cytotoxicity assays were conducted using human hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM.

Cell Line IC50 (µM) HepG2 15 MCF7 12 -

Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32

Q & A

Q. What are the established synthetic routes for 5-chloro-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and heterocyclic ring formation. For example, substituting a chlorinated pyridazinone precursor with a 4-methoxybenzyl group under basic conditions (e.g., K₂CO₃ in DMF) is a key step . Yield optimization requires careful control of reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for benzyl halide:pyridazinone), and purification via column chromatography (hexane/ethyl acetate gradient). Impurity profiling using HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How is the molecular structure of this compound elucidated, and what analytical techniques are employed?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) resolves bond lengths, angles, and torsional conformations. For example, the dihedral angle between the pyridazinone ring and 4-methoxybenzyl group is critical for activity .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies substituent patterns (e.g., trifluoromethyl singlet at δ ~110 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What is the primary mechanism of action of this compound in its reported biological context?

- Methodological Answer : As a herbicide (norflurazon), it inhibits phytoene desaturase, blocking carotenoid biosynthesis and leading to chlorophyll photodegradation. Mechanistic studies involve:

- In vitro enzyme assays : Measuring IC₅₀ against recombinant phytoene desaturase .

- Plant models : Observing bleaching symptoms in Arabidopsis thaliana under controlled light conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency or selectivity?

- Methodological Answer : Systematic modification of substituents and evaluation using receptor-binding assays:

| Position | Modification | Effect on Activity (IC₅₀) | Source |

|---|---|---|---|

| C2 (benzyl) | 3,5-Dimethylphenyl substitution | 2.5-fold increase in NPBWR1 antagonism | |

| C4 (CF₃) | Replacement with Cl or Br | Loss of herbicidal activity |

- Key steps :

- Synthesize analogs via Suzuki coupling or alkylation.

- Test in radioligand displacement assays (e.g., [³H]asundexian for pharmacokinetics) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C).

- Purity validation : Use HPLC-MS to rule out degradation products (e.g., demethylation of the 4-methoxy group) .

- Conformational analysis : Compare X-ray structures to identify active conformers vs. crystal packing artifacts .

Q. What advanced methodologies are used to study environmental fate and degradation pathways of this compound?

- Methodological Answer :

- LC-MS/MS analysis : Quantify residues in soil/water samples (LOD: 0.1 ppb) using a C18 column and electrospray ionization .

- Photolysis studies : Expose to UV light (254 nm) and monitor degradation products (e.g., 4-chloro-5-amino derivative) via HRMS .

Q. How can computational modeling predict off-target interactions or toxicity profiles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.